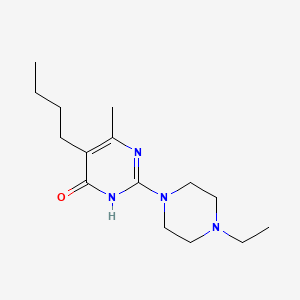

5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC11475414

Molecular Formula: C15H26N4O

Molecular Weight: 278.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26N4O |

|---|---|

| Molecular Weight | 278.39 g/mol |

| IUPAC Name | 5-butyl-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C15H26N4O/c1-4-6-7-13-12(3)16-15(17-14(13)20)19-10-8-18(5-2)9-11-19/h4-11H2,1-3H3,(H,16,17,20) |

| Standard InChI Key | AQVLYZQXEDHHMG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC)C |

Introduction

Synthesis

The synthesis of 5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions:

-

Formation of Pyrimidine Core: The pyrimidine ring is synthesized via condensation reactions involving urea or thiourea with β-dicarbonyl compounds.

-

Substitution at Position 2: Introduction of the ethylpiperazine group occurs through nucleophilic substitution or amination reactions.

-

Alkylation at Positions 5 and 6: Alkyl groups (butyl and methyl) are added using alkyl halides under basic conditions.

These steps require precise control of reaction conditions to ensure regioselectivity and yield optimization.

Applications

| Field | Potential Use |

|---|---|

| Pharmaceuticals | Development of antimicrobial or anticancer agents |

| Material Science | Use as a building block in polymer synthesis for specialized materials |

| Agriculture | Possible application as a pesticide or herbicide precursor |

Analytical Data

To verify the structure and purity of this compound, the following techniques are employed:

-

NMR Spectroscopy (1H and 13C):

-

Chemical shifts corresponding to alkyl chains, piperazine protons, and pyrimidine ring hydrogens.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , confirming molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for C=O stretching (~1700 cm) and N-H bending (~3200 cm).

-

-

X-Ray Crystallography:

-

Detailed structural elucidation to confirm bond angles and spatial arrangement.

-

Research Findings

While specific studies on this compound are sparse, related pyrimidinone derivatives have been extensively researched:

-

A study on similar compounds revealed significant antimicrobial activity against E. coli and S. aureus .

-

Piperazine-containing molecules were found to modulate dopamine transporters, indicating potential use in neurological treatments .

-

Pyrimidinones with alkyl substitutions demonstrated enhanced solubility and bioavailability in pharmaceutical formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume